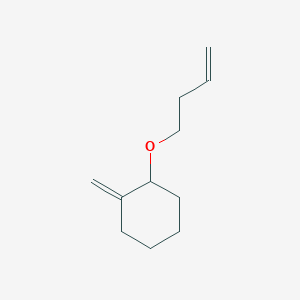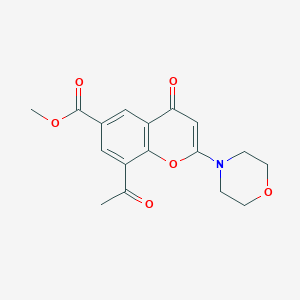![molecular formula C15H27N3OSiSn B8429310 5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)-](/img/structure/B8429310.png)
5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)- is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The unique structure of this compound, which includes both trimethylsilanyl and trimethylstannanyl groups, makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)- typically involves multiple steps, including cyclization, ring annulation, and direct C-H arylation . The starting materials often include pyrrole and pyrazine derivatives, which undergo various chemical reactions to form the final compound. Common reagents used in these reactions include 2,5-dimethoxytetrahydrofuran and hydrazinolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)- can undergo various types of chemical reactions, including:
Oxidation: Using reagents like Jones reagent (CrO3 in H2SO4) to form oxidized derivatives.
Reduction: Employing reducing agents to convert the compound into its reduced forms.
Substitution: Reacting with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Jones reagent for oxidation and various reducing agents for reduction. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Jones reagent can yield carboxylic acid derivatives .
Applications De Recherche Scientifique
5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine
- 2-cyclopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine
Uniqueness
What sets 5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)- apart from similar compounds is the presence of both trimethylsilanyl and trimethylstannanyl groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H27N3OSiSn |
|---|---|
Poids moléculaire |
412.19 g/mol |
Nom IUPAC |
trimethyl-[2-[(2-trimethylstannylpyrrolo[2,3-b]pyrazin-5-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C12H18N3OSi.3CH3.Sn/c1-17(2,3)9-8-16-10-15-7-4-11-12(15)14-6-5-13-11;;;;/h4,6-7H,8-10H2,1-3H3;3*1H3; |
Clé InChI |
SPFTUUOFCPJHGT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=CC2=NC(=CN=C21)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


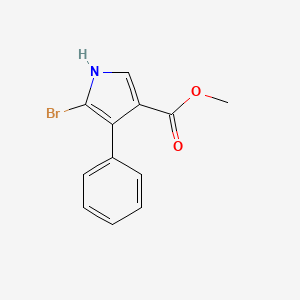
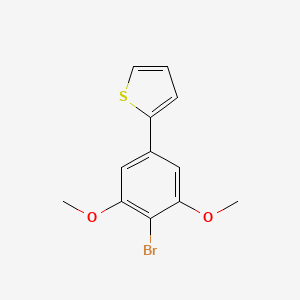
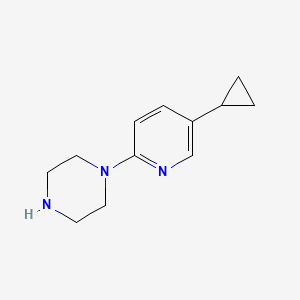
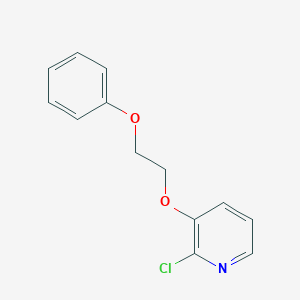
![Methyl (1R,4aS,7aS)-1-(benzyloxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8429277.png)
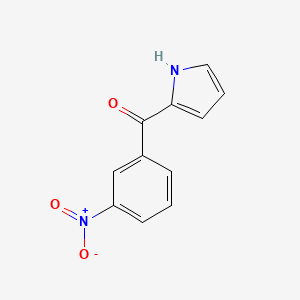
![3-[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethenyl]benzamide](/img/structure/B8429284.png)
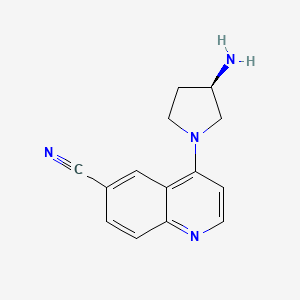
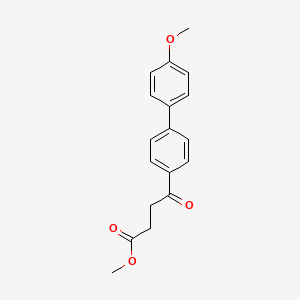
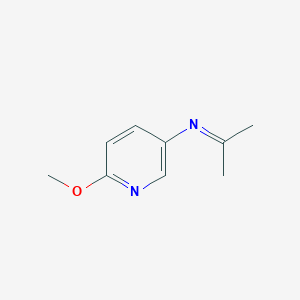
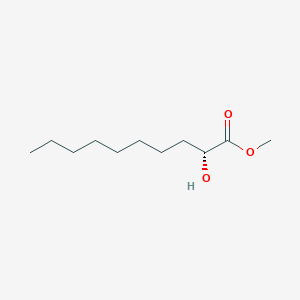
![2-Chloroethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B8429321.png)
